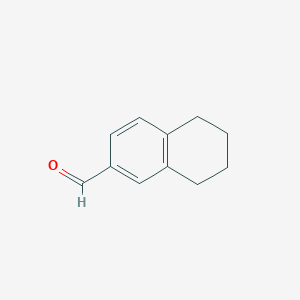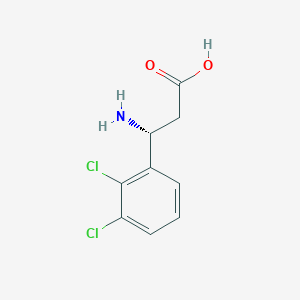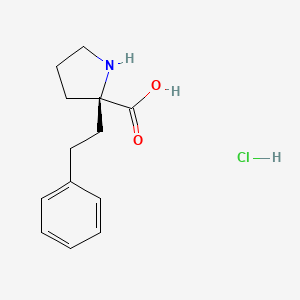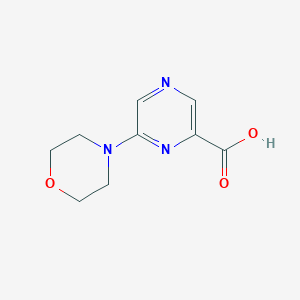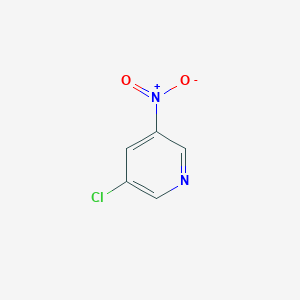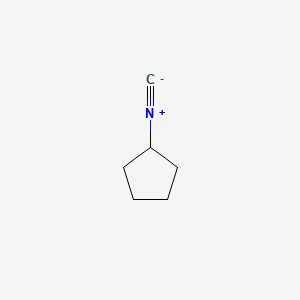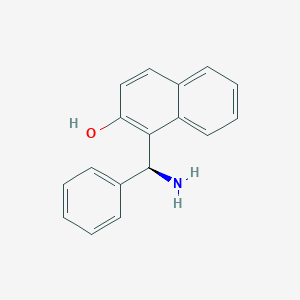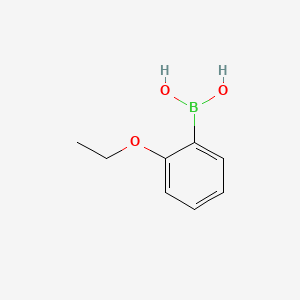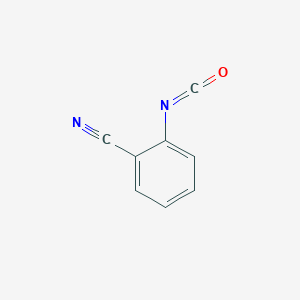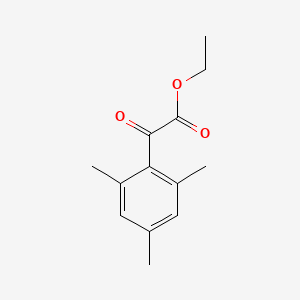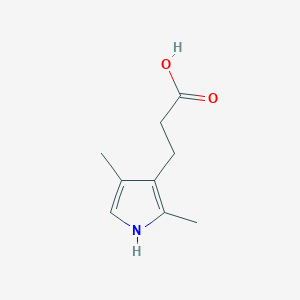
3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid
Vue d'ensemble
Description
3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid, also known as 3-(2,4-dimethylpyrrol-3-yl)propionic acid or 3-DMPPA, is an organic compound that has been studied for its various applications in scientific research. This compound has been used in several studies to investigate the biochemical and physiological effects of its mechanism of action. This introduction will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-DMPPA.
Applications De Recherche Scientifique
Synthesis and Spectroscopy
- Xanthobilirubic Acid Analogs : A study by Lightner et al. (1984) discusses the synthesis and spectroscopy of xanthobilirubic acid and its amides, which include 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid. This research delves into the structural characteristics and solution behaviors of these compounds (Lightner et al., 1984).
Antimicrobial Properties
- Antimicrobial Agent Synthesis : Hublikar et al. (2019) synthesized a series of novel compounds including (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, which exhibited significant antibacterial and antifungal activities. This indicates potential applications of related compounds in antimicrobial therapies (Hublikar et al., 2019).
Benzodipyrrinone Synthesis
- Benzodipyrrinone Derivatives : Boiadjiev and Lightner (2003) researched the synthesis and properties of benzodipyrrinone analogs related to 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid. These compounds have shown unique structural characteristics, contributing to the understanding of the chemistry of pyrrole-based compounds (Boiadjiev & Lightner, 2003).
Pyrrole Alkaloids from Lycium chinense
- Natural Compound Isolation : Youn et al. (2013) isolated newpyrrole alkaloids from Lycium chinense, including compounds structurally similar to 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid. These alkaloids contribute to the understanding of natural pyrrole derivatives and their potential applications in various fields (Youn et al., 2013).
Isoxazoline Incorporated Pyrrole Derivatives
- Synthesis for Antibacterial Activity : Kumar et al. (2017) synthesized novel isoxazoline incorporated pyrrole derivatives, including 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4, 5-dihydroisoxazole, which demonstrated in vitro antibacterial activity. This highlights the potential of these derivatives in developing new antibacterial agents (Kumar et al., 2017).
Polysubstituted Pyrroles
- Novel Pyrrole Synthesis : Kolos and Chechina (2019) developed novel pentasubstituted pyrroles containing a propanoic acid fragment, including 3-carboxyethyl-2-methyl-5-phenylpyrrole. These findings contribute to the diverse applications of pyrrole chemistry in synthesizing complex organic compounds (Kolos & Chechina, 2019).
Novel Piperazinamides Synthesis
- Hybrid Anticonvulsants Development : Kamiński et al. (2016) synthesized new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic acids. These compounds, related to 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid, showed potential as hybrid anticonvulsants, demonstrating the versatility of pyrrole derivatives in medicinal chemistry (Kamiński et al., 2016).
Spiropyrans Structural Studies
- Photochromic Compounds Analysis : Zou et al. (2004) characterized the structure of photochromism compounds related to 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid. This research is essential for understanding the photochemical properties of spiropyran derivatives (Zou et al., 2004).
Electronic Structural Characterization
- Oxamic Acid Ester Study : Duchamp et al. (1983) investigated a compound structurally related to 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid, providing insights into the geometric and electronic structures of these types of compounds (Duchamp et al., 1983).
Pyrrole Reaction with Amino Acids
- 2,5-Hexanedione Reactions : Pei et al. (2007) explored reactions between 2,5-hexanedione and amino acids, resulting in products including 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid. This study contributes to understanding the interactions between pyrrole derivatives and biological molecules (Pei et al., 2007).
Propriétés
IUPAC Name |
3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6-5-10-7(2)8(6)3-4-9(11)12/h5,10H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGABBLUUSFKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363701 | |
| Record name | 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid | |
CAS RN |
54474-50-9 | |
| Record name | 2,4-Dimethyl-1H-pyrrole-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54474-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole-3-propanoic acid, 2,4-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

